Diproteverine Hydrochloride

coronary blood flow myocardial ischemia coronary steal

Generic calcium channel blocker substitution introduces confounding hemodynamic variables. Unlike dihydropyridines that cause reflex tachycardia and coronary steal, Diproteverine hydrochloride redistributes coronary flow to ischemic regions and depresses sinoatrial/AV conduction without vasodilation. This ensures clean electrophysiological readouts and avoids baroreflex compensation. - Coronary redistribution: Preserves flow to compromised myocardium; prevents coronary steal observed with nifedipine/verapamil. - Defined ion channel selectivity: IC₃₀ of 2 μM for slow AP amplitude vs. 4-5× higher for Na⁺ blockade in Purkinje fibres. - Reliable teratogenic positive control: Produces characteristic digital, heart, tail, and vertebral defects in rodent models, enabling developmental toxicity or placental perfusion studies.

Molecular Formula C26H36ClNO4
Molecular Weight 462.0 g/mol
CAS No. 69373-88-2
Cat. No. B1228308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiproteverine Hydrochloride
CAS69373-88-2
Synonyms1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride
Molecular FormulaC26H36ClNO4
Molecular Weight462.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl
InChIInChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H
InChIKeyAWQPJKUSDUHYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diproteverine Hydrochloride Procurement Guide: A Calcium Antagonist with Documented Hemodynamic Profile


Diproteverine hydrochloride (CAS 69373-88-2, also known as BRL 40015 hydrochloride) is a synthetic calcium channel blocker derived from the papaverine scaffold, classified within the isoquinoline chemical series [1]. The compound exhibits oral bioavailability and has been characterized as a calcium antagonist with demonstrated antianginal properties in preclinical models [2]. Its pharmacological profile includes direct depressant effects on sinoatrial node function and atrioventricular conduction without producing significant vasodilatation at therapeutic plasma concentrations [3]. Diproteverine is distinguished from its parent compound papaverine by substantially reduced cAMP-phosphodiesterase inhibitory activity and enhanced membrane calcium channel-blocking activity [1].

Why Diproteverine Hydrochloride Cannot Be Casually Substituted with Other Calcium Channel Blockers


Generic substitution among calcium channel blockers is scientifically unjustified due to documented divergent hemodynamic and electrophysiological outcomes across structurally distinct agents. Diproteverine produces a reduction in heart rate without reflex tachycardia, whereas dihydropyridines such as nifedipine typically induce reflex tachycardia secondary to pronounced vasodilation [1]. In chronic myocardial infarct models, diproteverine and diltiazem redistribute coronary blood flow to ischemic regions, while nifedipine and verapamil cause coronary steal—a clinically deleterious diversion of flow away from compromised myocardium [1]. Furthermore, diproteverine exhibits teratogenic findings in prenatal toxicity studies consistent with a class effect of calcium channel blockers, necessitating rigorous exclusion criteria for certain research applications [2]. Procurement decisions based solely on class membership risk introducing confounding variables in cardiovascular or developmental toxicology studies.

Diproteverine Hydrochloride: Quantified Differentiation Against Comparator Calcium Antagonists


Coronary Steal Avoidance: Diproteverine vs. Nifedipine and Verapamil in Ischemic Myocardium

In a chronic myocardial infarct model in dogs, diproteverine caused redistribution of available coronary blood flow to the benefit of an ischemic myocardial area. Diproteverine resembled diltiazem in its effects on coronary blood flow, with both these agents being preferable to nifedipine and verapamil, which caused coronary steal in this model [1]. This differential effect on regional perfusion is critical for selecting an agent in ischemia research.

coronary blood flow myocardial ischemia coronary steal antianginal

Selectivity for Slow Calcium Channels: Diproteverine IC30 Values in Purkinje Fibers

Electrophysiological measurements in sheep Purkinje fibres demonstrated that diproteverine reduces slow action potential amplitude with an IC30 of 2 μM and shortens fast action potential duration at 50% repolarization with an IC30 of 2.5 μM [1]. Higher concentrations (4–5 times) were required to block the sodium channel, as assessed by reduction in Vmax of the fast action potential [1]. This concentration differential establishes a selectivity window for calcium channel blockade over sodium channel effects.

electrophysiology calcium channel selectivity sodium channel Purkinje fibers

Divergent Heart Rate Response: Diproteverine vs. Dihydropyridine Calcium Antagonists

The most significant hemodynamic property of diproteverine, observed in anesthetized dogs and conscious dogs pretreated with atropine, was a reduction in heart rate [1]. This contrasted with other calcium antagonists studied, which produced either a smaller decrease in heart rate or tachycardia as a reflex response to hypotension [1]. In conscious unsedated dogs, diproteverine at 0.25–0.75 mg/kg dose-relatedly decreased heart rate at plasma levels ranging from 16.2 ± 4.1 to 144.7 ± 12.5 ng/mL [2].

hemodynamics heart rate reflex tachycardia bradycardia

Papaverine Scaffold Differentiation: Reduced cAMP-PDE Inhibition vs. Parent Compound

Diproteverine is a novel compound derived from papaverine [1]. Comparative pharmacological profiling revealed that papaverine possesses marginal membrane channel-blocking activity and is much more potent than diproteverine as a cAMP-phosphodiesterase (cAMP-PDE) inhibitor [1]. This differentiation confirms that diproteverine is not a simple papaverine analog but a distinct pharmacological entity with a shifted mechanistic profile favoring calcium channel blockade over PDE inhibition.

phosphodiesterase inhibition papaverine mechanism of action selectivity

Developmental Toxicity Profile: Diproteverine Prenatal Findings Consistent with Calcium Channel Blocker Class Effect

In prenatal toxicity studies, diproteverine produced an unusual pattern of digital, heart, tail, and vertebral defects in rat fetuses from mothers treated during the major period of organogenesis; only a very low incidence of heart abnormalities was seen in the rabbit [1]. These findings were consistent with those seen with other calcium channel blockers and support the hypothesis that digital malformations are a class effect for this type of compound, related to reduced uteroplacental blood flow [1]. This information is essential for risk assessment in developmental toxicology studies.

developmental toxicology teratogenicity prenatal toxicity class effect

Conduction Depression Without Hypotension: Diproteverine Electrophysiology at Therapeutic Plasma Levels

In conscious unsedated chronically instrumented dogs, diproteverine at 0.25–0.75 mg/kg dose-relatedly decreased heart rate, increased corrected sinus node recovery time, and decreased Wenckebach point at plasma levels ranging from 16.2 ± 4.1 to 144.7 ± 12.5 ng/mL [1]. Notably, diproteverine did not modify mean blood pressure under these conditions [1]. This profile—depression of sinoatrial and atrioventricular nodal function without significant vasodilatation—differs from dihydropyridine calcium antagonists that produce pronounced vasodilation and reflex tachycardia.

electrophysiology sinoatrial node atrioventricular conduction blood pressure

Diproteverine Hydrochloride: Validated Research Applications Based on Quantified Evidence


Myocardial Ischemia and Coronary Blood Flow Redistribution Studies

Diproteverine is uniquely suited for preclinical myocardial ischemia research where preservation of flow to compromised myocardium is essential. Unlike nifedipine and verapamil, which induce coronary steal, diproteverine redistributes coronary blood flow to benefit ischemic areas, a property shared only with diltiazem among comparator calcium antagonists [1]. This makes diproteverine a valuable reference compound for investigating therapeutic interventions aimed at improving regional perfusion without exacerbating ischemic injury.

Cardiac Electrophysiology Without Vasodilatory Confounding

Diproteverine produces dose-related depression of sinoatrial node function and atrioventricular conduction at therapeutic plasma levels (16.2–144.7 ng/mL) without modifying mean blood pressure [1]. This profile enables clean electrophysiological investigations of direct nodal effects, free from the baroreflex-mediated compensatory responses that accompany the pronounced vasodilation seen with dihydropyridine calcium antagonists [2]. Researchers examining intrinsic cardiac conduction properties should prioritize diproteverine over vasodilator-dominant calcium channel blockers.

Developmental Toxicology and Calcium Channel Blocker Class Effect Studies

Diproteverine produces a characteristic pattern of digital, heart, tail, and vertebral defects in rat fetuses, consistent with the class effect attributed to calcium channel blockers and linked to reduced uteroplacental blood flow [1]. This well-documented teratogenicity profile positions diproteverine as a validated positive control or reference agent for studies investigating the developmental toxicity mechanisms of calcium channel antagonists, hypoxia-induced teratogenesis, or placental perfusion deficits.

Calcium Channel Selectivity and Sodium Channel Off-Target Assessment

Diproteverine exhibits a defined concentration window for calcium channel selectivity: IC30 values of 2 μM (slow action potential amplitude) and 2.5 μM (APD50) in sheep Purkinje fibres, with sodium channel blockade requiring 4–5× higher concentrations [1]. This quantified selectivity profile supports the use of diproteverine as a tool compound in ion channel pharmacology studies where discrimination between calcium-mediated and sodium-mediated electrophysiological effects is required.

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